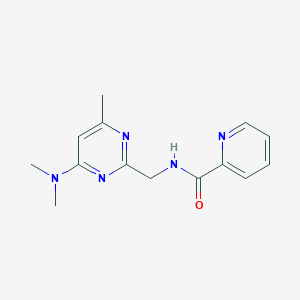![molecular formula C13H12N2O B2385619 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 212332-23-5](/img/structure/B2385619.png)
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew, Ayahuasca. Harmine has been studied for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production of harmine typically involves the extraction from natural sources. For example, Peganum harmala seeds are crushed and treated with ammonia, followed by extraction with methanol and chloroform. The chloroform layer is then collected and evaporated to obtain harmine as a solid .
化学反応の分析
Types of Reactions
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline.
Reduction: Reduction of harmine can yield tetrahydroharmine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Tetrahydroharmine
Substitution: Various substituted indole derivatives
科学的研究の応用
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Studied for its role in modulating neurotransmitter systems and its potential neuroprotective effects.
Medicine: Investigated for its anti-inflammatory, antitumor, and antidiabetic properties.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
作用機序
The mechanism of action of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: Harmine inhibits monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine.
Neuroprotection: Harmine has been shown to protect neurons from oxidative stress and apoptosis, potentially through the activation of the PI3K/Akt signaling pathway.
類似化合物との比較
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar MAO-A inhibitory activity.
Harmane: A related compound with neuroactive properties.
Norharmane: Similar in structure but lacks the methoxy group.
Uniqueness
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. The presence of the methoxy group at the 5-position enhances its ability to cross the blood-brain barrier and interact with central nervous system targets .
特性
IUPAC Name |
5-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJBDYAHLOOTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)
![4-(6-Methyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2385541.png)
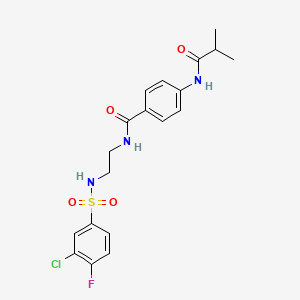
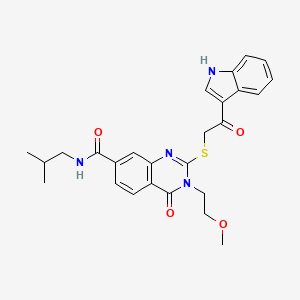
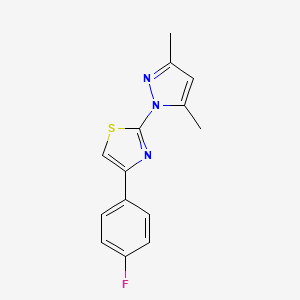
![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)
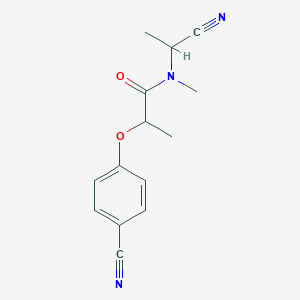
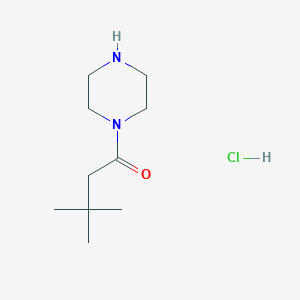
![N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2385550.png)
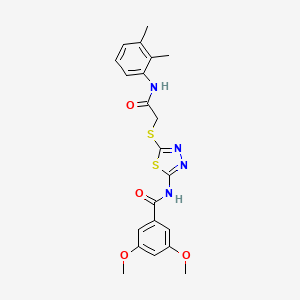
![N-[(5-methylfuran-2-yl)methyl]-1-{6-[(4-methylphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2385552.png)
